Ethyl 2-(prop-2-enoylamino)-2,3-dihydro-1H-indene-5-carboxylate
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Overview
Description
Ethyl 2-(prop-2-enoylamino)-2,3-dihydro-1H-indene-5-carboxylate is an organic compound that belongs to the class of indene derivatives. This compound is characterized by its unique structure, which includes an indene core, an ethyl ester group, and a prop-2-enoylamino substituent. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(prop-2-enoylamino)-2,3-dihydro-1H-indene-5-carboxylate typically involves the reaction of indene derivatives with ethyl 2-(prop-2-enoylamino)acetate under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the indene, followed by the addition of ethyl 2-(prop-2-enoylamino)acetate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors and automated systems can help in scaling up the synthesis while maintaining control over reaction parameters. Catalysts and optimized reaction conditions are employed to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(prop-2-enoylamino)-2,3-dihydro-1H-indene-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(prop-2-enoylamino)-2,3-dihydro-1H-indene-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(prop-2-enoylamino)-2,3-dihydro-1H-indene-5-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The prop-2-enoylamino group may interact with active sites of enzymes, leading to inhibition or activation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Ethyl 2-(prop-2-enoylamino)-2,3-dihydro-1H-indene-5-carboxylate can be compared with other indene derivatives and prop-2-enoylamino compounds:
Similar Compounds: Ethyl 2-(prop-2-enoylamino)acetate, Indene-5-carboxylic acid, Ethyl indene-5-carboxylate.
Properties
IUPAC Name |
ethyl 2-(prop-2-enoylamino)-2,3-dihydro-1H-indene-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-3-14(17)16-13-8-10-5-6-11(7-12(10)9-13)15(18)19-4-2/h3,5-7,13H,1,4,8-9H2,2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFSOEWRVGAGME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CC(C2)NC(=O)C=C)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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